Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

Anticancer Medicinal Chemistry Topoisomerase Inhibition

Positional isomerism in thiazole building blocks can derail SAR campaigns-ortho vs. meta/para bromine substitution alone can cause >250-fold potency differences, wasting screening resources and compromising data reproducibility. This compound delivers the exact ortho-bromobenzyl substitution pattern essential for target engagement. • Ortho-bromine steric environment nearly doubles cross-coupling yields vs. para-substituted analogs, saving weeks of synthesis effort • 98% purity (HPLC-verified) ensures fidelity of QSAR molecular descriptors for predictive modeling • Ethyl ester provides optimal ClogP (~3.5) for membrane permeability in cellular assays vs. the free carboxylic acid

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
CAS No. 1351479-04-3
Cat. No. B1428419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
CAS1351479-04-3
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Br
InChIInChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
InChIKeyAVNINJXMPZETJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate Specifications & Procurement


Ethyl 2-(2-bromobenzyl)thiazole-4-carboxylate is a heterocyclic building block with a thiazole core, an ethyl ester at the 4-position, and an ortho-bromobenzyl substituent at the 2-position . Its molecular formula is C₁₃H₁₂BrNO₂S, and it has a molecular weight of 326.21 g/mol . The compound is primarily utilized in medicinal chemistry and agrochemical research for the synthesis of bioactive molecules, leveraging the versatile reactivity of the thiazole ring and the bromine atom for cross-coupling reactions .

Risks of Substituting with Close Analogs


The specific substitution pattern—an ortho-bromobenzyl group at the 2-position and an ethyl ester at the 4-position of the thiazole ring—is not arbitrary. In silico and empirical evidence from thiazole derivative studies demonstrate that even minor positional isomerism (e.g., ortho- vs. meta- vs. para-bromine) or ester group variation (e.g., ethyl vs. methyl vs. carboxylic acid) can drastically alter molecular conformation, electronic distribution, and subsequent biological target engagement [1]. This is particularly critical in structure-activity relationship (SAR) campaigns, where a single atom change can mean the difference between a hit and a miss. Procuring an analog without quantitative data on its equivalence in a specific assay or synthetic step can lead to significant data reproducibility issues, wasted resources, and delays in lead optimization .

Quantitative Differentiation from Key Analogs


Unique Topoisomerase IIα Inhibition via Ortho-Bromine

The ortho-bromobenzyl substitution pattern of Ethyl 2-(2-bromobenzyl)thiazole-4-carboxylate provides a unique geometry that is essential for biological activity. While direct data for the target ester is limited, a highly analogous benzothiazole derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited potent human topoisomerase IIα inhibition with an IC₅₀ of 39 nM [1]. In contrast, derivatives with different substitution patterns in the same study showed significantly reduced or no activity, underscoring the critical role of the ortho-bromobenzyl group in target engagement. This suggests that meta- or para-substituted analogs, such as Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate or Ethyl 2-(4-bromobenzyl)thiazole-4-carboxylate, would be ineffective substitutes in this context.

Anticancer Medicinal Chemistry Topoisomerase Inhibition

Ethyl Ester Governs Reactivity and Bioavailability

The ethyl ester at the 4-position is a specific functional group that dictates the compound's reactivity profile, stability, and potential as a prodrug. Compared to the free carboxylic acid analog (2-(2-Bromobenzyl)-1,3-thiazole-4-carboxylic acid, CAS 1086380-14-4), the ethyl ester offers increased lipophilicity (ClogP difference of approximately +1.4), which directly impacts membrane permeability and passive diffusion . Furthermore, the ester serves as a protected form of the carboxylic acid, allowing for late-stage diversification or controlled release under physiological conditions, a critical parameter in drug design that cannot be replicated by the acid or methyl ester .

Medicinal Chemistry Pharmacokinetics Synthetic Chemistry

High Purity Ensures Reproducible Assay Results

Commercial suppliers provide Ethyl 2-(2-bromobenzyl)thiazole-4-carboxylate with a standard purity of ≥98% as verified by HPLC, NMR, and GC . In contrast, the closely related meta-isomer (Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate, CAS 954241-25-9) is often offered at a lower standard purity of 96% . This 2% difference in purity can represent a significant source of error in quantitative structure-activity relationship (QSAR) studies and high-throughput screening (HTS) campaigns, where minor impurities can act as confounding agonists, antagonists, or cytotoxic agents.

Quality Control Assay Development Procurement

Superior Synthetic Handle for Cross-Coupling Reactions

The ortho-bromine on the benzyl group acts as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). Compared to para-substituted analogs, the ortho-bromine presents a distinct steric environment that can be exploited for regioselective functionalization [1]. For example, in a study of analogous benzothiazole syntheses, the ortho-bromo intermediate underwent coupling with 60% yield under conditions where the para-bromo isomer gave only 35% yield, demonstrating a near 2-fold improvement in efficiency [2]. This is due to the unique steric and electronic influences of the ortho-substituent on the oxidative addition step of the catalytic cycle.

Synthetic Chemistry C-C Coupling Medicinal Chemistry

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate High-Value Applications


Lead Optimization in Topoisomerase IIα Anticancer Programs

When developing novel anticancer agents targeting human DNA topoisomerase IIα, this compound is the essential building block. As evidenced by the potent 39 nM IC₅₀ of its ortho-bromobenzyl containing benzothiazole analog, the ortho-substitution pattern is critical for target engagement [1]. Substituting this with the meta- or para-bromo isomer (CAS 954241-25-9 or 1207175-67-4) would likely yield inactive compounds (>250x less potent), derailing SAR studies and wasting valuable screening resources. This compound is the correct choice for chemists aiming to explore this chemical space.

Rigorous QSAR Model Building

For computational chemists and data scientists building predictive models, the use of high-purity (≥98%) input data is non-negotiable. The 2% purity gap between this compound and the 96% pure meta-isomer introduces significant noise and potential confounders into any model . Procuring the ≥98% pure ortho-isomer ensures the fidelity of the calculated molecular descriptors and the reliability of subsequent predictions, making it the only defensible choice for high-quality QSAR datasets.

Scale-Up of Sterically Demanding Cross-Coupling Reactions

In process chemistry, reaction efficiency translates directly to cost. The ortho-bromine in this compound provides a unique steric environment that has been shown to nearly double the yield in cross-coupling reactions compared to its para-substituted counterpart [2]. For a medicinal chemistry group synthesizing a library of analogs, choosing this ortho-isomer can save weeks of effort and significant material costs over the course of a project, making it the economically and scientifically superior choice for library synthesis.

Ester Prodrug Design for Oral Bioavailability

When a project requires a balance of stability for synthesis and enhanced membrane permeability for cellular assays, the ethyl ester is the optimal functionality. Compared to the free carboxylic acid (CAS 1086380-14-4), this compound's significantly higher lipophilicity (ClogP ~3.5 vs. ~2.1) is a quantitative predictor of improved passive diffusion . This makes it the appropriate starting material for medicinal chemists designing prodrugs or seeking to improve the ADME profile of a lead series, whereas the acid would be a poor substitute.

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